JNJ-31020028

Übersicht

Beschreibung

Herstellungsmethoden

Die Synthese von JNJ-31020028 umfasst mehrere Schritte. Eine der Methoden beinhaltet die kontinuierliche Flussmethylierung einer Vorläuferverbindung unter Verwendung eines Röhrenreaktors, der sich ideal für die Skalierung von Reaktionen eignet . Die nicht-radioaktive Referenzverbindung N-Methyl-JNJ-31020028 wurde sowohl durch Batch-Synthese als auch durch kontinuierliche Flussmethodik synthetisiert, wobei Ausbeuten von 43% bzw. 92% erzielt wurden . Die radiochemische Synthese von N-[11C]Me-JNJ-31020028 wurde mit einer radiochemischen Reinheit von mehr als 99%, einer radiochemischen Ausbeute von 31% und einer molaren Aktivität von 156 GBq/μmol erreicht .

Wissenschaftliche Forschungsanwendungen

JNJ-31020028 wurde ausgiebig auf seine Anwendungen in der Neurowissenschaftlichen Forschung untersucht. Es wurde verwendet, um die Rolle von Neuropeptid-Y-Y2-Rezeptoren in verschiedenen physiologischen Prozessen zu untersuchen, einschließlich Fütterungsverhalten, kognitiven Prozessen, Emotionsregulation, zirkadianen Rhythmen und Erkrankungen wie Epilepsie und Krebs . Die Verbindung wurde auch in Positronen-Emissions-Tomographie (PET)-Bildgebungsstudien eingesetzt, um die funktionelle Rolle von Y2-Rezeptoren zu verstehen und ihr Potenzial als therapeutische Zielstrukturen zu bewerten .

Wirkmechanismus

This compound wirkt als Antagonist des Neuropeptid-Y-Y2-Rezeptors . Es bindet mit hoher Affinität an den Y2-Rezeptor, hemmt die Bindung von Peptid YY und blockiert die Aktivität des Rezeptors . Diese antagonistische Wirkung führt zu einer erhöhten Noradrenalin-Freisetzung im Hypothalamus, was mit der Kolokalisierung von Noradrenalin und Neuropeptid Y übereinstimmt . Es wurde gezeigt, dass die Verbindung stressinduzierte Erhöhungen des Plasmaspiegels von Corticosteron blockiert, ohne den Basisspezies zu verändern, und die Nahrungsaufnahme bei gestressten Tieren normalisiert, ohne die basale Nahrungsaufnahme zu beeinflussen .

Wirkmechanismus

Target of Action

JNJ-31020028 is a selective and brain penetrant antagonist of the neuropeptide Y Y2 receptor . It has high affinity for both human and rat Y2 receptors, with pIC50 values of 8.07 and 8.22 respectively . The Y2 receptor is particularly relevant for its autoreceptor role in inhibiting the release of Neuropeptide Y (NPY) and other neurotransmitters .

Mode of Action

This compound interacts with the Y2 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by NPY. This inhibition prevents the release of NPY and other neurotransmitters .

Biochemical Pathways

The Y2 receptor is involved in several physiological processes through its interaction with NPY. These include feeding behavior, cognitive processes, emotion regulation, circadian rhythms, and disorders such as epilepsy and cancer . By blocking the Y2 receptor, this compound can potentially influence these processes.

Pharmacokinetics

The non-radioactive reference compound, N-Me-JNJ-31020028, was synthesized through batch synthesis and continuous flow methodology, with yields of 43% and 92% respectively .

Result of Action

This compound has been shown to increase norepinephrine release in the hypothalamus, consistent with the colocalization of norepinephrine and NPY . It also blocked stress-induced elevations in plasma corticosterone, without altering basal levels, and normalized food intake in stressed animals without affecting basal food intake .

Vorbereitungsmethoden

The synthesis of JNJ-31020028 involves several steps. One of the methods includes the continuous flow methylation of a precursor compound using a tubular reactor, which is ideal for scaling up reactions . The non-radioactive reference compound, N-methyl-JNJ-31020028, was synthesized through both batch synthesis and continuous flow methodology, yielding 43% and 92%, respectively . The radiochemical synthesis of N-[11C]Me-JNJ-31020028 was achieved with a radiochemical purity greater than 99%, a radiochemical yield of 31%, and a molar activity of 156 GBq/μmol .

Analyse Chemischer Reaktionen

JNJ-31020028 unterliegt verschiedenen chemischen Reaktionen, einschließlich der selektiven Bindung an humane, Ratten- und Maus-Neuropeptid-Y-Y2-Rezeptoren mit pIC50-Werten von 8,07, 8,22 bzw. 8,21 . Es hemmt die Peptid-YY-induzierte Kalziumantwort mit einem pKB-Wert von 8,04 . Die Verbindung ist auch bekannt dafür, den Plasmaspiegel von Corticosteron zu beeinflussen, und die Wiederfütterung führt bei gestressten Tieren zu Ergebnissen .

Vergleich Mit ähnlichen Verbindungen

JNJ-31020028 wird mit anderen Neuropeptid-Y-Y2-Rezeptorantagonisten wie JNJ-5207787 verglichen . This compound hat eine höhere Affinität und Potenz für den Y2-Rezeptor und zeigt nach systemischer Verabreichung hohe Rezeptorbesetzung . Andere ähnliche Verbindungen umfassen ®-JNJ-31020028, das ebenfalls eine hohe Affinität und Selektivität für den Y2-Rezeptor aufweist . Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität und seinen gehirndurchlässigen Eigenschaften, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle des Neuropeptid-Y-Y2-Rezeptors bei verschiedenen physiologischen und pathologischen Zuständen macht .

Eigenschaften

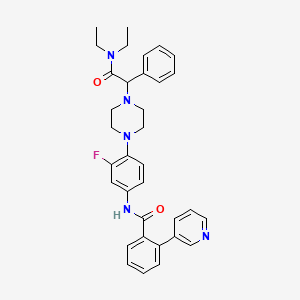

IUPAC Name |

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUNRYUVDVWTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094873-14-9 | |

| Record name | JNJ-31020028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-31020028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

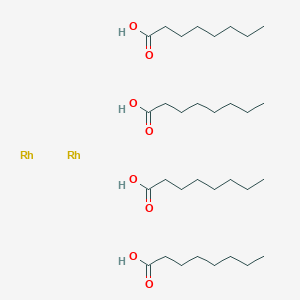

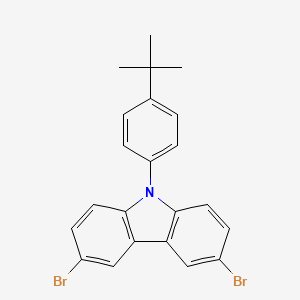

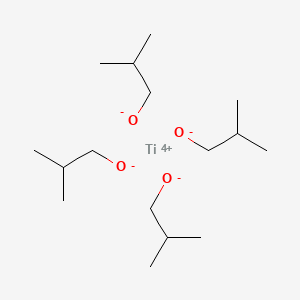

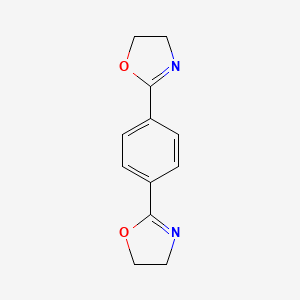

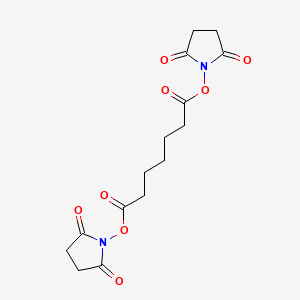

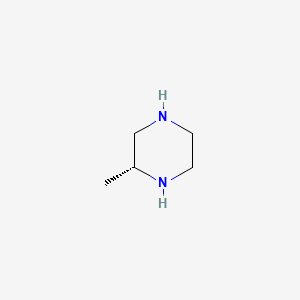

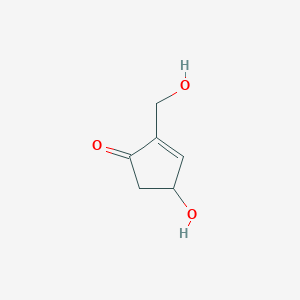

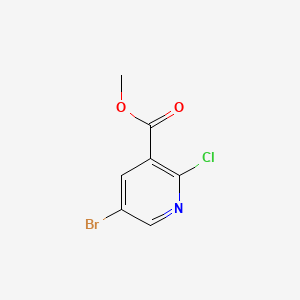

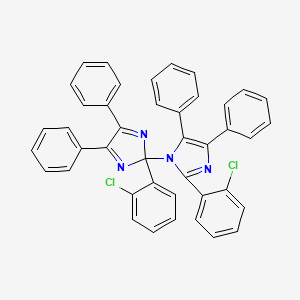

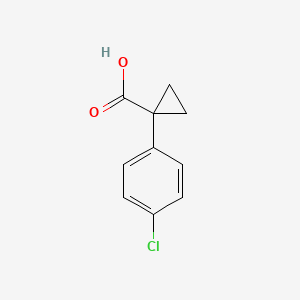

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)